BI-78D3 - 883065-90-5

BI-78D3

Catalog Number: EVT-262010
CAS Number: 883065-90-5
Molecular Formula: C13H9N5O5S2
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-78D3 is a small molecule initially developed as a c-Jun N-terminal kinase (JNK) inhibitor. [, ] It acts as a substrate-competitive inhibitor, targeting the interaction site between JNK and JNK-interacting protein-1 (JIP1). [] BI-78D3 exhibits promising activity in various cellular and animal models, highlighting its potential as a research tool for studying JNK signaling pathways and related biological processes. [, , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of BI-78D3 consists of a triazole ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group and a 5-nitrothiazol-2-ylthio group. [] The presence of the 5-nitrothiazole-2-sulfydryl group is significant as it allows for covalent modification of cysteine residues in target proteins. []

Chemical Reactions Analysis

The primary chemical reaction associated with BI-78D3 is its covalent binding to cysteine residues within its target proteins. [, ] This covalent modification is attributed to the presence of the 5-nitrothiazole-2-sulfydryl group in its structure. [] Specifically, BI-78D3 has been shown to target Cys163 of JNK and Cys336 of ARNT. [, ]

Mechanism of Action

BI-78D3 primarily acts by disrupting the interaction between JNK and JIP1. [, , ] It achieves this by binding to the JIP1 binding site on JNK, thus preventing JIP1 from binding and enhancing JNK signaling. [] This substrate-competitive inhibition mechanism effectively reduces the phosphorylation of JNK substrates, ultimately impacting downstream cellular processes. [, ] Notably, research suggests that BI-78D3's mechanism of action involves covalent modification of cysteine residues within its target proteins. [, ] This covalent binding likely contributes to its potent and long-lasting inhibitory effects. [, ]

Applications
  • Investigating the role of JNK in liver injury: BI-78D3 effectively blocked JNK-dependent liver damage induced by Con A in mice, highlighting the crucial role of JNK in this process. [, ]
  • Studying insulin resistance and diabetes: BI-78D3 restored insulin sensitivity in mouse models of type 2 diabetes, suggesting its potential as a therapeutic target for diabetes. [, ]
  • Examining osteosarcoma chemosensitization: BI-78D3 sensitized osteosarcoma cells to doxorubicin treatment by blocking JNK signaling, indicating its potential in enhancing chemotherapy efficacy. []
  • Exploring sterile inflammation mechanisms: Research revealed that BI-78D3 could reduce crystalline silica-induced sterile inflammation in a mouse model by inhibiting JNK activation and subsequent LTB4 production. [, ]
  • Investigating retinal arteriolar dysfunction: BI-78D3 effectively preserved endothelium-dependent nitric oxide-mediated dilation in retinal arterioles exposed to hyperglycemia, suggesting its potential in addressing diabetic retinopathy. []
  • Studying endometrial cancer cell proliferation: Research demonstrated that BI-78D3, in conjunction with other inhibitors, could influence the anti-proliferative effects of paeoniflorin on endometrial cancer cells, providing insights into potential therapeutic strategies. []
  • Investigating the role of JNK in smooth muscle contraction: Research explored the inhibitory effects of BI-78D3 on the α1-adrenergic contraction of human prostate tissue, suggesting its potential role in addressing related conditions. [, ]
  • Developing novel inhibitors for protein-protein interactions: The discovery and characterization of BI-78D3's covalent binding mechanism to ARNT provides valuable insights for developing new inhibitors targeting protein-protein interactions. []

Acebutolol

    Compound Description: Acebutolol is an FDA-approved beta blocker primarily used for hypertension treatment. Research suggests it may also inhibit JNK-JIP1 interaction, similar to BI-78D3, potentially leading to improved glucose uptake in type 2 diabetes models [].

    Relevance: Like BI-78D3, Acebutolol exhibits inhibitory effects on the JNK-JIP1 interaction []. Structural analysis indicates that Acebutolol possesses a binding affinity to the JNK-JIP1 interaction site comparable to that of BI-78D3 []. This suggests that both compounds might share structural similarities or interact with the same binding pocket on the target proteins.

SP600125

    Compound Description: SP600125 is a potent and selective inhibitor of JNK. Studies demonstrate its ability to protect against retinal arteriolar dysfunction induced by acute and chronic hyperglycemia [].

    Relevance: Both SP600125 and BI-78D3 effectively inhibit JNK activity, albeit through potentially different mechanisms. SP600125 acts as a general JNK inhibitor, while BI-78D3 specifically targets the JNK-JIP1 interaction site [, ]. This suggests that while their binding sites and mechanisms might differ, both compounds ultimately impact JNK signaling.

Mito-TEMPO

    Compound Description: Mito-TEMPO is a mitochondria-targeted antioxidant. Research indicates its protective effects against liver damage induced by carbon tetrachloride (CCl4), similar to the effects observed with JNK inhibitors like BI-78D3 [].

    Relevance: Although structurally unrelated to BI-78D3, Mito-TEMPO exhibits similar protective effects against liver injury by reducing mitochondrial protein phosphorylation []. This suggests that both compounds, while acting through different mechanisms, ultimately converge on a similar pathway leading to the mitigation of CCl4-induced liver damage.

MG-132

    Compound Description: MG-132 is a potent proteasome inhibitor commonly used in research to block the NF-κB signaling pathway [].

    Relevance: While not directly related to BI-78D3 in terms of structure or target, MG-132 was used alongside BI-78D3 in a study investigating the anti-proliferative effects of Paeoniflorin in endometrial cancer cells []. The study highlighted that both MG-132 (inhibiting NF-κB) and BI-78D3 (inhibiting JNK) could prevent the Paeoniflorin-induced proliferative inhibition []. This suggests potential crosstalk or synergistic effects between the JNK and NF-κB pathways in this specific context.

SB203580

    Compound Description: SB203580 is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), frequently employed in research to investigate the roles of p38 MAPK in various cellular processes [, ].

    Relevance: SB203580, while targeting a different MAPK pathway than BI-78D3 (JNK), was used in conjunction with BI-78D3 in studies investigating the impact of Paeoniflorin on endometrial cancer cell proliferation and hyperglycemia-induced retinal arteriolar dysfunction [, ]. The findings indicated that SB203580 did not prevent Paeoniflorin-induced proliferative inhibition or preserve bradykinin-induced dilation in hyperglycemic vessels, in contrast to BI-78D3 [, ]. These results highlight the specificity of BI-78D3 towards JNK and its distinct role compared to other MAPK pathways like p38.

Properties

CAS Number

883065-90-5

Product Name

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one

Molecular Formula

C13H9N5O5S2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19)

InChI Key

QFRLDZGQEZCCJZ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-((5-nitro-2-thiazolyl)thio)-3H-1,2,4-triazol-3-one
BI-78D3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.